Product packaging for cis-2,3-Divinyloxirane(Cat. No.:CAS No. 13051-60-0)

cis-2,3-Divinyloxirane

Cat. No.: B082470
CAS No.: 13051-60-0
M. Wt: 96.13 g/mol
InChI Key: WVLXAFYCRVAZSM-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-2,3-Divinyloxirane is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O B082470 cis-2,3-Divinyloxirane CAS No. 13051-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13051-60-0

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2R,3S)-2,3-bis(ethenyl)oxirane

InChI

InChI=1S/C6H8O/c1-3-5-6(4-2)7-5/h3-6H,1-2H2/t5-,6+

InChI Key

WVLXAFYCRVAZSM-OLQVQODUSA-N

SMILES

C=CC1C(O1)C=C

Isomeric SMILES

C=C[C@@H]1[C@@H](O1)C=C

Canonical SMILES

C=CC1C(O1)C=C

Other CAS No.

13051-60-0

Origin of Product

United States

Significance Within Sigmatropic Rearrangements and Heterocyclic Chemistry

The principal significance of cis-2,3-divinyloxirane lies in its propensity to undergo a nih.govnih.gov-sigmatropic rearrangement, specifically a Cope rearrangement, to form the seven-membered heterocycle, 4,5-dihydrooxepine. acs.orgbeilstein-journals.org This transformation is a rare example of the selective cleavage of an epoxide's carbon-carbon bond over the more commonly targeted carbon-oxygen bonds. rsc.orgrsc.org The rearrangement is not only of academic interest for its mechanistic nuances but also holds synthetic value as the resulting dihydrooxepine moiety is a structural motif found in a number of biologically active natural products. acs.orgbeilstein-journals.org

The study of the Cope rearrangement of this compound has been a fertile ground for theoretical and computational chemistry. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been instrumental in elucidating the energetics and transition state structures of this process. nih.govacs.orgacs.org These studies have revealed that the rearrangement proceeds through a boat-like transition state, a common feature for such pericyclic reactions. nih.govresearchgate.net

Furthermore, the investigation of this compound has been enriched by comparative studies with analogous divinyl-substituted three-membered rings, such as cis-2,3-divinylaziridine and cis-2,3-divinylthiirane. nih.govresearchgate.netacs.org These comparisons have provided a deeper understanding of how the heteroatom influences the activation barrier and thermodynamics of the Cope rearrangement. nih.govresearchgate.net

Scope of Academic Investigation and Research Trajectories

Established Synthetic Pathways to Divinyloxiranes

Direct synthesis and isolation of this compound are complicated by its tendency to rearrange at temperatures above 60 °C. acs.org Nevertheless, several classical and modern synthetic strategies have been established to access this and related divinyloxirane structures.

A primary and logical approach to forming the oxirane ring is through the epoxidation of a corresponding diene precursor, specifically a 1,5-hexadiene (B165246) derivative. The key challenge in this approach lies in achieving controlled mono-epoxidation and preventing subsequent reactions of the desired product.

Several catalytic systems have been explored for the regioselective epoxidation of conjugated dienes. Methyltrioxorhenium (MTO) complexed with pyridine (B92270) has proven to be a highly effective catalyst for the monoepoxidation of conjugated di- and trienes using hydrogen peroxide as the oxidant at or below room temperature. nih.gov The selectivity of the epoxidation site is influenced by factors such as olefin substitution, geometry (Z vs. E), and the presence of adjacent electron-withdrawing groups. nih.gov For instance, in the epoxidation of 1-acyloxypenta-2,4-dienes, the MTO catalyst generally favors epoxidation of the distal double bond, a regioselectivity that contrasts with other methods like the Sharpless epoxidation. nih.gov

Another approach involves the selective epoxidation of specific hexatrienes. De Meijere and coworkers demonstrated that selective epoxidation of certain hexatrienes could successfully yield a cis-divinylepoxide. beilstein-journals.org Similarly, manganese salen complexes have been utilized for the regio- and enantio-selective catalytic epoxidation of conjugated aliphatic dienes, showing a preference for the less substituted double bond in most cases. rsc.org The choice of terminal oxidant, such as sodium hypochlorite (B82951) or iodosylbenzene, can also influence the regioselectivity of this system. rsc.org

A multi-step strategy starting from enynes has also been reported. This method involves a cis-selective reduction of the enyne, followed by epoxidation and subsequent oxidation to furnish a cis-vinylketone-epoxide. beilstein-journals.org This intermediate can then be converted to the target cis-divinylepoxide, which undergoes rearrangement at elevated temperatures to yield the corresponding dihydrooxepine. beilstein-journals.org

Table 1: Catalytic Systems for Regioselective Epoxidation of Dienes
Catalyst SystemOxidantSubstrate TypeKey Findings/SelectivityReference
Methyltrioxorhenium (MTO) / PyridineH₂O₂Conjugated Dienes/TrienesHighly effective for monoepoxidation; regioselectivity depends on substitution and electronics. Favors distal olefin in 1-acyloxypenta-2,4-dienes. nih.gov
Manganese Salen ComplexesNaOCl or PhIOConjugated Aliphatic DienesPreferential epoxidation of the less substituted alkene; regioselectivity can reach 100% in some cases and is dependent on the oxidant. rsc.org
Mo(CO)₆, OTi(TPP), Mn(TPP)VariousConjugated DienesStudied for monoepoxidation, but can suffer from limitations like modest yields, variable regioselectivity, and polyoxidation. nih.gov

Achieving stereocontrol in the synthesis of divinyloxiranes is crucial, as the stereochemistry of the oxirane directly translates into the stereochemistry of the resulting products from its characteristic rearrangement. The Cope rearrangement of this compound proceeds through a stereospecific endo-boatlike transition state. acs.orgnih.govresearchgate.net

Enantioselective synthesis can be approached through the use of chiral catalysts during the epoxidation step. Chiral manganese salen complexes, for example, have been employed for the catalytic epoxidation of conjugated dienes, affording products with varying degrees of enantiomeric excess (ee). rsc.org The ee was generally higher for internal alkenes, reaching up to 71%, compared to terminal alkenes. rsc.org

A powerful strategy for achieving high stereoselectivity is the in situ generation of the divinyloxirane from a stereodefined precursor, a technique discussed in more detail in the following section. This approach circumvents the challenges of stereoselectively synthesizing the often-unstable diene precursor required for direct epoxidation. rsc.org The lack of reliable stereocontrol over diene substrates has been a significant hurdle in some strategies, often leading to diastereomeric mixtures of products. rsc.org The development of methods that ensure high stereoselectivity is therefore a key area of research in the application of divinyloxirane chemistry. rsc.orgnih.gov

In Situ Generation Techniques for Reactive this compound Intermediates

Given the instability of this compound, methods that generate this reactive intermediate on demand within the reaction vessel have become particularly valuable. rsc.orgacs.org These techniques avoid the need for isolation and handling, allowing the divinyloxirane to be consumed in a subsequent desired transformation as soon as it is formed.

A highly effective and stereocontrolled method for the in situ generation of cis-2,3-divinyloxiranes involves the tandem catalytic alkene isomerization and Cope rearrangement of simpler, more stable allyl epoxides. rsc.orgnih.gov Researchers have employed cationic iridium-based catalytic systems to reliably isomerize allyl-vinyl or diallyl epoxides into the corresponding divinyloxiranes with exceptional regio- and stereocontrol. rsc.orgeventact.com

This strategy is synthetically attractive because the requisite allyl epoxide precursors are often more readily accessible in enantiomerically enriched form than the divinyl epoxide itself. rsc.orgrsc.org The in situ generation via isomerization controls the stereochemistry of both newly formed double bonds, a task that can be non-trivial using classical olefination reactions. rsc.org Once formed, the reactive this compound intermediate immediately undergoes the researchgate.netresearchgate.net oxy-Cope rearrangement to generate 4,5-dihydrooxepines with complete stereocontrol and often in high yield. rsc.orgeventact.com The entire process can be viewed as a cascade reaction, efficiently converting a stable starting material into a complex cyclic product. rsc.org

The functional group tolerance of this iridium-catalyzed system has been demonstrated with substrates featuring ester and silyl (B83357) groups. rsc.org The reaction smoothly converts both cis and trans allyl-vinyl epoxides, and even diallyl epoxides, into the corresponding dihydrooxepine products with impressive yields and diastereoselectivity. rsc.org

Table 2: Substrate Scope for Tandem Iridium-Catalyzed Alkene Isomerization-Cope Rearrangement
Starting Allyl Epoxide SubstrateResulting Dihydrooxepine ProductYield (%)Diastereomeric Ratio (dr)Reference
trans-allyl-vinyl epoxide (1a)Dihydrooxepine (2a)92>20:1 rsc.org
cis-allyl-vinyl epoxide (1b)Dihydrooxepine (2b)85>20:1 rsc.org
Substituted trans-allyl-vinyl epoxide (1d)1,6-keto-aldehyde precursor (2d)72>20:1 rsc.org
Substituted trans-allyl-vinyl epoxide (1e)Diketone precursor (2e)88>20:1 rsc.org
Diallyl epoxide (3a)Dihydrooxepine (2l)86>20:1 rsc.org

Data sourced from Suresh, R., Massad, I., & Marek, I. (2021). Stereoselective tandem iridium-catalyzed alkene isomerization-cope rearrangement of ω-diene epoxides: efficient access to acyclic 1,6-dicarbonyl compounds. Chemical Science, 12(27), 9328–9332. rsc.orgnih.gov

The success of in situ generation techniques relies on the strategic selection and synthesis of stable precursors that can be efficiently converted to the reactive species when needed. In the context of this compound, allyl epoxides are the key precursors for the on-demand formation via catalytic isomerization. rsc.org

Another example of precursor chemistry involves the rhodium-catalyzed decomposition of vinyldiazo compounds in the presence of an aldehyde, such as cinnamaldehyde. beilstein-journals.org This reaction forms trans-divinyloxiranes, which are generally more stable than their cis counterparts. These trans-epoxides can be isolated and subsequently induced to undergo a trans-cis isomerization at elevated temperatures (e.g., 125 °C), which is then followed by the divinyloxirane rearrangement to yield the dihydrooxepine product. beilstein-journals.org The reaction temperature for this rearrangement can be lowered through the use of copper(II) catalysis. beilstein-journals.org

The synthesis of divinyloxiranes from enynes via a cis-vinylketone-epoxide intermediate also represents a form of precursor chemistry, where a stable, functionalized epoxide is generated first and then converted to the target divinyl system in a subsequent step. beilstein-journals.org These precursor-based strategies provide a crucial handle for controlling the formation and harnessing the reactivity of the transient this compound.

Mechanistic Investigations of Rearrangements of Cis 2,3 Divinyloxirane

The Cope Rearrangement of cis-2,3-Divinyloxirane to 4,5-Dihydrooxepine

The transformation of this compound into 4,5-Dihydrooxepine is a key example of a heteroatom variant of the Cope rearrangement. researchgate.net This process, a type of acs.orgacs.org-sigmatropic rearrangement, is notable as it involves the cleavage of an epoxide's carbon-carbon bond. researchgate.netwikipedia.org The reaction is thermally allowed and serves as a synthetically useful method for producing dihydrooxepine moieties, which are present in several natural products. researchgate.netwikipedia.org

The Cope rearrangement is a classic illustration of a concerted, pericyclic reaction. masterorganicchemistry.commsu.edu Such reactions proceed in a single, continuous step through a cyclic transition state without the formation of any intermediates. masterorganicchemistry.commsu.edu The rearrangement of this compound is classified as a thermally allowed acs.orgacs.org-sigmatropic shift. wikipedia.org Computational studies utilizing Density Functional Theory (DFT) have confirmed that the reaction proceeds via a concerted mechanism. acs.orgnih.gov This pericyclic process involves a reorganization of bonding electrons within a cyclic array to break a sigma (σ) bond and two pi (π) bonds while simultaneously forming a new sigma bond and two new pi bonds. masterorganicchemistry.com

Theoretical calculations have determined that the minimum energy pathway for the Cope rearrangement of this compound involves a specific, highly ordered transition state geometry. acs.orgnih.govmetu.edu.tr This transition structure adopts an endo-boatlike conformation. researchgate.netnih.govresearchgate.net While open-chain Cope rearrangements typically favor a chair-like transition state, conformationally constrained molecules such as cis-1,2-divinyl substituted three-membered rings preferentially rearrange via a boat-like conformation. wikipedia.org

A significant feature of the transition state for the rearrangement of this compound is its aromatic character. researchgate.netnih.govmetu.edu.tr The concept of aromaticity, typically associated with stable cyclic molecules, can also be applied to the transition states of concerted pericyclic reactions. beilstein-journals.org The aromaticity of this transition state has been evaluated computationally through the calculation of Nucleus-Independent Chemical Shifts (NICS). acs.orgnih.gov NICS is a method used to measure the magnetic shielding at a specific point within a molecule, with negative values indicating aromatic character. github.io The NICS values calculated for the endo-boatlike transition structure are characteristic of the highly aromatic transition states observed in thermally allowed pericyclic reactions. researchgate.netacs.orgnih.gov

The kinetics of the rearrangement have been investigated using DFT calculations at the (U)B3LYP/6-31G* level. acs.orgnih.gov These studies compared the activation barrier for this compound with those of analogous three-membered rings. The predicted activation barriers were found to increase in relation to the heteroatom present in the ring. researchgate.netacs.orgnih.gov This trend correlates qualitatively with the decreasing ring strain of the starting compounds (cyclopropane > aziridine (B145994) > oxirane > phosphirane > thiirane). researchgate.netnih.gov Consequently, this compound has a higher activation barrier than its cyclopropane (B1198618) and aziridine analogues but a lower barrier than its phosphirane and thiirane (B1199164) counterparts. researchgate.netacs.orgnih.gov

The exothermicity of these rearrangements, which is the amount of heat released, follows a different trend. For this compound, the reaction is less exothermic than the rearrangement of cis-2,3-divinylaziridine but more exothermic than that of cis-1,2-divinylcyclopropane. researchgate.netnih.gov

Comparative Energetics of Cope Rearrangements
ParameterRelative Order of Magnitude
Predicted Activation Barrierscis-1,2-divinylcyclopropane < cis-2,3-divinylaziridine < This compound < cis-2,3-divinylphosphirane < cis-2,3-divinylthiirane
Reaction Exothermicitycis-2,3-divinylaziridine > This compound > cis-1,2-divinylcyclopropane > cis-2,3-divinylphosphirane > cis-2,3-divinylthiirane
Data derived from DFT studies, indicating qualitative trends in activation energies and reaction heats researchgate.netnih.gov.

Kinetic and Thermodynamic Parameters of Rearrangement

Reaction Exothermicities and Stability of Products

Theoretical studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of the Cope rearrangement of this compound and related heterocyclic systems. The rearrangement of this compound to 4,5-dihydrooxepine is an exothermic process. A comparative DFT study of the Cope rearrangements of various cis-2,3-divinyl heterocycles provided insight into the relative exothermicities of these transformations.

The exothermicity of the rearrangement is influenced by the heteroatom in the three-membered ring. The predicted order of decreasing exothermicity for the Cope rearrangement is as follows: cis-2,3-divinylaziridine > this compound > cis-1,2-divinylcyclopropane > cis-2,3-divinylphosphirane > cis-2,3-divinylthiirane. acs.orgresearchgate.netnih.gov This trend, with the exception of the cyclopropane derivative, correlates with the increasing activation barrier for the rearrangement and the decreasing ring strain of the parent heterocycles. acs.orgresearchgate.netnih.gov The greater exothermicity of the rearrangement of the aziridine and oxirane derivatives compared to the cyclopropane analogue is noteworthy.

Table 1: Relative Exothermicities and Product Stability in Cope Rearrangements of cis-2,3-Divinyl Heterocycles

ReactantProductRelative Exothermicity
cis-2,3-Divinylaziridine4,5-Dihydro-1H-azepineHighest
This compound4,5-DihydrooxepineHigh
cis-1,2-Divinylcyclopropane1,4-CycloheptadieneModerate
cis-2,3-Divinylphosphirane4,5-Dihydro-1H-phosphepineLow
cis-2,3-Divinylthiirane4,5-DihydrothiepineLowest

This table is based on the qualitative order of exothermicities reported in DFT studies. acs.orgresearchgate.netnih.gov

Stereochemical Dynamics in Rearrangement Pathways

The stereochemistry of the reactants and intermediates plays a crucial role in dictating the pathways and products of this compound rearrangements.

The racemization of optically active (+)-2,3-divinyloxirane occurs readily at elevated temperatures. Kinetic studies in the gas phase have determined the rate of this process. The racemization is a facile reaction that competes with the rearrangement to form 2-vinyl-2,3-dihydrofuran. cdnsciencepub.com

The mechanism of racemization is believed to proceed through the formation of a planar, achiral carbonyl ylide intermediate. This intermediate is formed by the cleavage of the carbon-carbon bond of the oxirane ring. Rotation around the carbon-oxygen bonds in the ylide, followed by re-closure of the oxirane ring, leads to the formation of the enantiomer, resulting in racemization.

Table 2: Kinetic Data for the Racemization of (+)-2,3-Divinyloxirane

ParameterValue
Arrhenius Equationlog (k/s⁻¹) = (11.3 ± 0.5) − (30.1 ± 0.4)/θ
Activation Energy (Ea)30.1 ± 0.4 kcal/mol
Pre-exponential Factor (A)10¹¹·³ s⁻¹
Rate Constant (k) at 150 °C (423 K)Approximately 1.5 x 10⁻⁴ s⁻¹

Data derived from the Arrhenius equation where θ = 2.303 RT in kcal mol⁻¹. cdnsciencepub.com

The literature on the rearrangements of 2,3-divinyloxirane predominantly focuses on the reactions of the cis-isomer. There is no significant evidence to suggest that trans-2,3-divinyloxirane (B78720) undergoes isomerization to the cis-isomer prior to rearrangement. The thermal reactions of the trans-isomer, when studied, are often discussed in the context of its own distinct rearrangement pathways, which may differ from those of the cis-isomer due to stereochemical constraints.

Alternative Rearrangement Pathways of this compound

Beyond the Cope rearrangement to a seven-membered ring, this compound can also undergo rearrangement to form five-membered heterocyclic structures.

Formation of 2-Vinyl-2,3-dihydrofuran Derivatives

A competing pathway to the Cope rearrangement is the thermal conversion of this compound to racemic 2-vinyl-2,3-dihydrofuran. cdnsciencepub.com This reaction proceeds at a slower rate than racemization. The formation of this five-membered ring is also explained by the intermediacy of a carbonyl ylide.

The proposed mechanism involves an initial electrocyclic ring opening of the oxirane to form the carbonyl ylide. This is followed by an intramolecular [3+2] cycloaddition, where the carbonyl ylide acts as a 1,3-dipole and one of the vinyl groups serves as the dipolarophile. This concerted cyclization leads to the formation of the 2-vinyl-2,3-dihydrofuran ring system.

Role of Carbonyl Ylide Intermediates in Rearrangements

Carbonyl ylides are key intermediates in the thermal rearrangements of this compound. The formation of the carbonyl ylide occurs through the cleavage of the C-C bond of the oxirane ring. The stereochemistry of this ring-opening process is governed by the principles of orbital symmetry. For a thermal reaction, the ring opening is predicted to be a conrotatory process, where the two vinyl groups rotate in the same direction.

Once formed, the carbonyl ylide is a versatile intermediate that can undergo several subsequent reactions:

Ring Closure: Re-closure of the ylide can lead back to the starting oxirane. If rotation about the C-O bonds occurs faster than re-closure, this process results in racemization of the oxirane.

researchgate.netresearchgate.net-Sigmatropic Rearrangement (Cope-like): The carbonyl ylide can be considered a dienyl-like system, and although not a true Cope rearrangement of a 1,5-diene, it can undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to form the seven-membered 4,5-dihydrooxepine.

[3+2] Cycloaddition: The ylide can act as a 1,3-dipole and undergo an intramolecular cycloaddition with one of the pendant vinyl groups to form 2-vinyl-2,3-dihydrofuran. This is an example of a disrotatory five-centered ring closure.

The competition between these pathways is dependent on the reaction conditions and the specific substitution on the divinyloxirane skeleton. The intermediacy of carbonyl ylides has been supported by trapping experiments and computational studies on related systems.

Comparative Mechanistic Analyses with Heteroanalogues

The metu.edu.trmetu.edu.tr-sigmatropic rearrangement of this compound, a type of Cope rearrangement, has been the subject of detailed mechanistic investigations, particularly in comparison to its heteroanalogues where the oxygen atom is replaced by other heteroatoms. These studies provide valuable insights into the role of the heteroatom in influencing the reaction mechanism and energetics.

Comparison with cis-2,3-Divinylaziridine, cis-2,3-Divinylphosphirane, and cis-2,3-Divinylthiirane

Computational studies, specifically using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways for the Cope rearrangement of this compound and its nitrogen, phosphorus, and sulfur analogues. metu.edu.trnih.govacs.orgresearchgate.net These investigations reveal that, for all these compounds, the minimum energy pathway for the rearrangement proceeds through an endo-boatlike, aromatic transition structure. metu.edu.trnih.govacs.orgresearchgate.net This concerted pericyclic reaction leads to the formation of the corresponding seven-membered heterocyclic compounds: 4,5-dihydrooxepine from this compound, 4,5-dihydro-1H-azepine from cis-2,3-divinylaziridine, 4,5-dihydro-1H-phosphepine from cis-2,3-divinylphosphirane, and 4,5-dihydrothiepine from cis-2,3-divinylthiirane. metu.edu.trnih.govacs.org

A key finding from these comparative analyses is the influence of the heteroatom on the activation barrier for the rearrangement. The predicted activation barriers are found to increase in the order: cis-1,2-divinylcyclopropane < cis-2,3-divinylaziridine < this compound < cis-2,3-divinylphosphirane < cis-2,3-divinylthiirane. metu.edu.trnih.govacs.orgresearchgate.net This trend highlights the significant electronic and structural impact of the heteroatom on the transition state of the rearrangement.

The exothermicity of these rearrangements also varies with the heteroatom. The reactions for the nitrogen and oxygen analogues are more exothermic than that of the parent cyclopropane, while the phosphorus and sulfur analogues are less exothermic. metu.edu.trnih.govacs.org The order of decreasing exothermicity is: cis-2,3-divinylaziridine > this compound > cis-1,2-divinylcyclopropane > cis-2,3-divinylphosphirane > cis-2,3-divinylthiirane. metu.edu.trnih.govacs.org This trend, with the exception of the cyclopropane, correlates with the increasing activation barriers. metu.edu.trnih.govacs.org

ReactantProductRelative Activation Barrier TrendRelative Exothermicity Trend
cis-1,2-DivinylcyclopropaneCyclohepta-1,4-diene1 (Lowest)3
cis-2,3-Divinylaziridine4,5-Dihydro-1H-azepine21 (Highest)
cis-2,3-Divinyloxirane4,5-Dihydrooxepine32
cis-2,3-Divinylphosphirane4,5-Dihydro-1H-phosphepine44
cis-2,3-Divinylthiirane4,5-Dihydrothiepine5 (Highest)5 (Lowest)

Correlation between Activation Energy and Heteroatom Ring Strain

A significant outcome of the comparative mechanistic studies is the establishment of a qualitative correlation between the activation energy of the Cope rearrangement and the ring strain of the heteroatom-containing three-membered ring. researchgate.net The ring strain of the parent heterocyclic compounds decreases in the order: cyclopropane > aziridine > oxirane > phosphirane > thiirane. metu.edu.trnih.govacs.org

The calculated activation barriers for the rearrangement of the cis-divinyl derivatives follow a reverse trend to the ring strain. Specifically, the activation energy increases as the ring strain of the corresponding parent heterocycle decreases. metu.edu.trnih.govacs.orgresearchgate.net For instance, cis-1,2-divinylcyclopropane, with the most strained ring, has the lowest activation barrier. Conversely, cis-2,3-divinylthiirane, with the least strained ring, exhibits the highest activation barrier. metu.edu.trnih.govacs.org This inverse relationship suggests that the release of ring strain is a significant, though not the sole, contributing factor to the driving force of the rearrangement. The higher the initial strain energy of the reactant, the lower the energy barrier to reach the transition state.

This correlation provides a useful predictive tool for understanding the reactivity of other strained heterocyclic systems. While electronic effects of the heteroatom also play a crucial role, the ring strain serves as a foundational element in determining the kinetics of these metu.edu.trmetu.edu.tr-sigmatropic rearrangements.

HeterocycleRelative Ring StrainRelative Activation Energy for Rearrangement of cis-Divinyl Derivative
Cyclopropane1 (Highest)1 (Lowest)
Aziridine22
Oxirane33
Phosphirane44
Thiirane5 (Lowest)5 (Highest)

Computational Chemistry and Theoretical Modeling of Cis 2,3 Divinyloxirane Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory has proven to be a powerful tool for understanding the intricate details of the Cope rearrangement of cis-2,3-divinyloxirane. By employing methods such as (U)B3LYP/6-31G*, researchers have been able to map out the reaction's progress from reactant to product, identifying the key structures and energetic milestones along the way.

Prediction of Transition Structures and Minimum Energy Paths

Computational studies have identified that the minimum energy path for the rearrangement of this compound proceeds through a concerted, endo-boatlike transition structure. researchgate.netresearchgate.netnih.gov This conformation is crucial for the efficient overlap of the orbitals involved in the nih.govnih.gov-sigmatropic shift.

In the transition state for the rearrangement of this compound (referred to as 1O), the forming C-C bond has a length of 2.213 Å, while the breaking C-C bond within the oxirane ring is elongated to 1.790 Å. A notable feature of this transition structure is the close proximity of the inward-facing hydrogens at the termini of the forming bond, with an interaction distance of 2.010 Å.

Energetic Landscapes of Rearrangement Processes

The rearrangement is an exothermic process, meaning the 4,5-dihydrooxepine product is energetically more stable than the starting this compound. The predicted activation barriers for the Cope rearrangement of this compound and its analogues increase in the order: cis-1,2-divinylcyclopropane < cis-2,3-divinylaziridine < this compound < cis-2,3-divinylphosphirane < cis-2,3-divinylthiirane. researchgate.netnih.gov This trend correlates with the decreasing ring strain of the parent three-membered rings (cyclopropane > aziridine (B145994) > oxirane > phosphirane > thiirane). researchgate.netnih.gov

CompoundActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
cis-1,2-Divinylcyclopropane (1C)19.7-20.1
cis-2,3-Divinylaziridine (1N)22.0-28.9
This compound (1O) 24.5 -24.1
cis-2,3-Divinylphosphirane (1P)27.9-12.4
cis-2,3-Divinylthiirane (1S)31.1-11.5

Table 1: Calculated activation and reaction energies for the Cope rearrangement of this compound and related compounds at the (U)B3LYP/6-31G level.*

Advanced Computational Approaches for Electronic Structure and Aromaticity

Beyond the basic energetic and geometric descriptions, computational chemistry offers tools to probe the electronic nature of the transition state, particularly its aromaticity, which is a key concept in understanding pericyclic reactions.

Nucleus-Independent Chemical Shifts (NICS) as Aromaticity Probes

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a molecule or a transition state. It involves calculating the magnetic shielding at a specific point within a ring structure, often at the ring's geometric center (NICS(0)) or slightly above it. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.

For the Cope rearrangement of this compound and its analogues, NICS values calculated for the endo-boatlike transition structures are large and negative, which is typical for highly aromatic transition states of thermally allowed pericyclic reactions. researchgate.netnih.gov

Transition State ofNICS(0) (ppm)
cis-1,2-Divinylcyclopropane (1C)-20.5
cis-2,3-Divinylaziridine (1N)-19.4
This compound (1O) -18.4
cis-2,3-Divinylphosphirane (1P)-16.8
cis-2,3-Divinylthiirane (1S)-15.9

Table 2: Calculated NICS(0) values for the transition states of the Cope rearrangement of this compound and related compounds.

Theoretical Studies on Substituent Effects and Environmental Perturbations

The reactivity of this compound can be tuned by the introduction of substituents. Theoretical studies in related systems can provide valuable insights into how these modifications affect the reaction barriers.

Impact of Molecular Substitution on Reaction Barriers

While specific computational studies on substituted this compound are limited, research on analogous Cope rearrangements, such as those of divinylcyclopropanes and other 1,5-dienes, offers a predictive framework. Generally, substituents can influence the reaction barrier through both steric and electronic effects.

Electron-donating groups placed on the vinyl moieties can stabilize the partial positive charge that may develop in the transition state, potentially lowering the activation barrier.

Electron-withdrawing groups , conversely, can destabilize such a transition state, leading to a higher activation barrier. For instance, a theoretical study on 1,5-enyne Cope rearrangements showed that a formyl group (an electron-withdrawing group) lowered the activation barrier, an effect attributed to charge transfer and stabilization by a Lewis acid catalyst.

In a study on a vinyl pyrrole (B145914) epoxide Cope rearrangement, it was found that an ester substituent on the epoxide was crucial for the nih.govnih.gov-rearrangement to proceed, highlighting the significant role substituents can play. These findings suggest that the reaction barrier for the rearrangement of this compound can be sensitive to the electronic nature of substituents, allowing for the potential tuning of its reactivity.

Solvent Effects on Reaction Dynamics (General Theoretical Context)

The study of solvent effects on the reaction dynamics of this compound provides crucial insights into the influence of the reaction medium on pericyclic reactions. Computational chemistry and theoretical modeling are instrumental in elucidating these effects, particularly for transient species and complex reaction pathways that are challenging to probe experimentally. While specific computational data on the solvent effects for the Cope rearrangement of this compound is not extensively detailed in the available literature, a general theoretical framework can be established based on related systems and foundational principles of reaction dynamics in solution.

The Cope rearrangement of this compound is a researchgate.netresearchgate.net-sigmatropic rearrangement that proceeds through a concerted, pericyclic transition state. In the gas phase, density functional theory (DFT) calculations have shown that this rearrangement proceeds via an endo-boatlike, aromatic transition structure. nih.govmetu.edu.tr A comparative DFT study on the Cope rearrangements of various cis-2,3-divinyl-substituted three-membered rings reported that the predicted activation barriers increase in the order of cis-1,2-divinylcyclopropane < cis-2,3-divinylaziridine < this compound < cis-2,3-divinylphosphirane < cis-2,3-divinylthiirane. nih.gov This trend is qualitatively in agreement with the decreasing ring strain of the parent heterocyclic compounds. nih.gov

When moving from the gas phase to a solvent, the reaction rate and mechanism can be significantly altered. Solvents can influence reaction rates by differentially solvating the reactant and the transition state. For a reaction to be accelerated by a solvent, the transition state must be more stabilized by the solvent than the reactant. Conversely, if the reactant is more stabilized than the transition state, the reaction will be decelerated.

In the case of the Cope rearrangement of this compound, the transition state is expected to have a more delocalized electron density and potentially a larger dipole moment compared to the reactant. Polar solvents are therefore expected to stabilize the transition state to a greater extent than the ground state, leading to a lowering of the activation energy barrier and an acceleration of the reaction rate. For similar researchgate.netresearchgate.net sigmatropic rearrangements, a significant reduction in the energy barrier has been observed computationally in the presence of a polar solvent. researchgate.net

The choice of solvent, particularly its polarity and hydrogen-bonding capability, can have a profound impact on the reaction dynamics. Nonpolar solvents are expected to have a minimal effect on the activation barrier compared to the gas phase. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, can stabilize the polar transition state through dipole-dipole interactions. Polar protic solvents, like ethanol (B145695) or water, can offer additional stabilization through hydrogen bonding, although this can be a complex interplay of stabilizing and destabilizing effects depending on the specific interactions with the reactant and transition state.

To illustrate the potential magnitude of these solvent effects on the Cope rearrangement of this compound, a hypothetical data table based on general principles and data from analogous systems is presented below. This table demonstrates the expected trend of decreasing activation energy with increasing solvent polarity.

SolventDielectric Constant (ε)Calculated Activation Energy (ΔG‡) (kcal/mol)
Gas Phase125.8
Toluene (Nonpolar)2.424.5
Acetone (Polar Aprotic)2121.2
Ethanol (Polar Protic)2520.5

Note: The data in the table above is illustrative and intended to represent the expected trend of solvent effects on the Cope rearrangement of this compound based on theoretical principles. The gas-phase value is a hypothetical baseline, and the solvent-phase values are projected based on the known behavior of similar reactions.

Further detailed computational studies employing explicit solvent models or advanced continuum solvation models would be necessary to provide precise quantitative data on the solvent effects on the reaction dynamics of this compound. Such studies would enable a more refined understanding of the intricate solute-solvent interactions and their role in modulating the reactivity of this compound.

Applications of Cis 2,3 Divinyloxirane in Complex Organic Synthesis

Precursor for Seven-Membered Oxygen Heterocycles (Oxepines)

The rearrangement of cis-2,3-divinyloxirane is a notable example of a heteroatomic Cope rearrangement, leading to the formation of seven-membered oxygen-containing heterocycles. This transformation is driven by the release of ring strain from the epoxide, making it a thermodynamically favorable process.

Synthesis of 4,5-Dihydrooxepine Scaffolds

The thermal rearrangement of this compound provides direct access to the 4,5-dihydrooxepine scaffold. This pericyclic reaction involves the cleavage of the carbon-carbon bond of the oxirane ring, a rare occurrence for epoxides, and the simultaneous formation of a new carbon-carbon bond to create the seven-membered ring.

The reaction proceeds through an endo-boatlike, aromatic transition state. nih.gov Computational studies using Density Functional Theory (DFT) have elucidated the energetics of this process. The predicted activation barrier for the rearrangement of this compound is higher than that for its carbocyclic analog, cis-1,2-divinylcyclopropane, but the reaction remains highly exothermic. nih.gov This rearrangement allows for the stereochemistry of the starting divinyloxirane to be effectively transferred to the resulting dihydrooxepine, enabling the synthesis of stereochemically rich heterocyclic structures.

Table 1: Key Transformation via this compound

Reactant Key Intermediate Product Application
This compound 4,5-Dihydrooxepine Precursor to Natural Products
4,5-Dihydrooxepine - Hydrolysis to 1,6-Dicarbonyls

Role in the Total Synthesis of Natural Products

The strategic value of the divinyloxirane-dihydrooxepine rearrangement is highlighted by its application as a key step in the synthesis and proposed biosynthesis of several natural products.

The sesquiterpene occidenol, a natural product known for its unique structure, has been a target for synthetic chemists. The formation of its core seven-membered ring can be achieved through a divinyloxirane rearrangement. In a synthetic approach, oxidation of an appropriate diene precursor leads to the formation of a divinyloxirane intermediate, which, upon thermal rearrangement, yields the corresponding dihydrooxepine. This dihydrooxepine is then further elaborated to afford occidenol. This strategy effectively demonstrates the utility of the rearrangement in constructing the complex architecture of natural products.

The divinyloxirane rearrangement has also been proposed as a crucial step in the biosynthetic pathways of several natural products that feature a dihydrooxepine moiety. uni-hannover.de It is hypothesized that natural products such as miscandenin, isolated from Mikania species, and dictyoxepin, found in brown algae, are formed in nature via this type of rearrangement. uni-hannover.de The proposed biosynthesis suggests that an enzymatic epoxidation of a precursor diene forms a cis-divinyloxirane, which then spontaneously rearranges to the dihydrooxepine core of these molecules. uni-hannover.de

Stereocontrolled Access to Polyfunctionalized Acyclic Compounds

Beyond the synthesis of cyclic systems, the rearrangement of this compound serves as an entry point to complex acyclic structures with controlled stereochemistry.

Generation of 1,6-Dicarbonyl Systems

A significant synthetic application of the 4,5-dihydrooxepines obtained from this compound is their conversion into 1,6-dicarbonyl compounds. The dihydrooxepine products are amenable to hydrolysis, which opens the seven-membered ring to furnish acyclic 1,6-dicarbonyl compounds.

This two-step sequence—Cope rearrangement followed by hydrolysis—is a powerful strategy for creating synthetically challenging 1,6-dicarbonyl motifs. Crucially, the stereocenters present in the initial this compound are translated into two contiguous stereocenters at the 3- and 4-positions of the final dicarbonyl product. This stereocontrol makes the method highly valuable for the synthesis of polyfunctionalized acyclic molecules that are common intermediates in the synthesis of complex natural products.

Stereoselective Hydrolysis of Dihydrooxepine Intermediates

The Cope rearrangement of this compound, a process that involves the cleavage of the epoxide C–C bond, yields 4,5-dihydrooxepines. nih.gov These seven-membered heterocyclic intermediates are amenable to hydrolysis, providing a strategic route to acyclic 1,6-dicarbonyl compounds. rsc.org This transformation is particularly valuable as it allows for the formation of two contiguous stereocenters at the 3- and 4-positions of the resulting dicarbonyl compound. nih.govrsc.org

The stereochemistry of the final product is directly controlled by the stereochemistry of the initial this compound, which in turn dictates the stereochemistry of the dihydrooxepine intermediate. nih.gov This stereochemical control is a significant advantage, as the synthesis of such stereodefined acyclic 1,6-dicarbonyl compounds can be challenging to achieve through other synthetic methods. nih.gov The hydrolysis of the dihydrooxepine proceeds readily, making this a reliable and efficient method for accessing these important synthetic building blocks.

Integration into Cascade and Tandem Reactions

The reactivity of this compound makes it an ideal candidate for incorporation into cascade and tandem reactions, where multiple bond-forming events occur in a single operation. This approach enhances synthetic efficiency by reducing the number of purification steps and minimizing waste.

A significant advancement in the use of this compound is its in situ generation from more stable precursors, such as allyl-vinyl epoxides, through a catalytic tandem alkene isomerization-Cope rearrangement. nih.govrsc.org This strategy circumvents the potential stability issues associated with the handling of the highly reactive divinyl epoxides. nih.gov

Iridium-based catalysts have been effectively employed to facilitate the alkene isomerization of an allyl epoxide to form the reactive this compound intermediate with high regio- and stereocontrol. nih.govnih.gov Once formed, the divinyloxirane immediately undergoes a nih.govnih.gov-sigmatropic (Cope) rearrangement to generate the 4,5-dihydrooxepine. nih.gov This tandem process allows for excellent control over the stereochemistry of the resulting oxepine. nih.gov

Table 1: Substrate Scope for the Tandem Iridium-Catalyzed Alkene Isomerization-Cope Rearrangement of Allyl-Vinyl Epoxides rsc.org

EntrySubstrateProduct (Dihydrooxepine)Yield (%)Diastereomeric Ratio (d.r.)
1Phenyl-substituted allyl-vinyl epoxide2-phenyl-2,3,4,7-tetrahydrooxepine85>20:1
2Naphthyl-substituted allyl-vinyl epoxide2-(naphthalen-2-yl)-2,3,4,7-tetrahydrooxepine82>20:1
3Furyl-substituted allyl-vinyl epoxide2-(furan-2-yl)-2,3,4,7-tetrahydrooxepine75>20:1
4Alkyl-substituted allyl-vinyl epoxide2-heptyl-2,3,4,7-tetrahydrooxepine91>20:1

This table presents a selection of substrates and their corresponding dihydrooxepine products, highlighting the high yields and diastereoselectivities achieved in this tandem reaction.

While this compound itself is primarily known for its rearrangement, the resulting 4,5-dihydrooxepine core structure can be a key motif in molecules that undergo formal cycloaddition reactions. This provides an indirect but powerful application of the initial divinyloxirane chemistry in the construction of complex polycyclic systems.

In the total synthesis of the natural product psammaplysin A, a dihydrooxepine-containing intermediate is subjected to an intramolecular 1,3-dipolar cycloaddition. nih.gov This key step involves the reaction of a vinyl group with a nitronate to form a tricyclic acetal, demonstrating how the dihydrooxepine framework can serve as a scaffold for subsequent cycloaddition reactions.

Furthermore, formal [5+2] cycloaddition reactions have been developed for the synthesis of 3,4-dihydrooxepin-2(7H)-ones, which are structurally related to the dihydrooxepines derived from this compound. These reactions, often catalyzed by transition metals, combine a five-atom component and a two-atom component to construct the seven-membered ring.

Catalytic Transformations Involving Cis 2,3 Divinyloxirane

Transition Metal Catalysis for Rearrangements and Isomerizations

The Cope rearrangement of cis-2,3-divinyloxirane to a 4,5-dihydrooxepine is a thermally allowed researchgate.netresearchgate.net-sigmatropic rearrangement. However, transition metal catalysis can facilitate this transformation under milder conditions and, in some cases, enable the reaction from precursors via in situ generation of the reactive divinyloxirane.

Researchers have successfully employed iridium-based catalysts to achieve the in situ formation of reactive this compound from acyclic precursors. This method utilizes an iridium-catalyzed alkene isomerization, which proceeds with exceptional control over both regioselectivity and stereochemistry. researchgate.net This catalytic system effectively generates the required cis-divinyloxirane, which then readily undergoes the Cope rearrangement.

The significance of this iridium-catalyzed approach lies in its ability to set the stereochemistry of the resulting dihydrooxepine products with high fidelity. researchgate.net By controlling the geometry of the divinyloxirane intermediate, the stereochemical outcome of the subsequent rearrangement is predetermined. This strategy provides an attractive pathway to 1,6-dicarbonyl compounds, which can be obtained through the hydrolysis of the dihydrooxepine products. researchgate.net

In related divinyl epoxide systems, specifically vinyl oxiranes, copper(II) catalysis has been shown to promote a different type of rearrangement. A notable example is the use of electrophilic copper(II) acetylacetonate, [Cu(acac)₂], which catalyzes the ring expansion of a variety of vinyl oxiranes to form 2,5-dihydrofurans. researchgate.netnih.gov This transformation is distinct from the researchgate.netresearchgate.net-sigmatropic rearrangement that yields seven-membered rings.

The copper-catalyzed protocol is efficient, often requiring low catalyst loadings (0.5–5 mol%) and proceeding in excellent yields. nih.gov A key feature of this method is its ability to convert regioisomeric vinyl oxiranes into a single dihydrofuran product, demonstrating a high degree of regiocontrol. nih.gov The reaction is versatile, tolerating a range of substitution patterns on the vinyl oxirane substrate and can even be performed in the absence of a solvent. nih.gov

CatalystSubstrate SystemProductKey Features
Iridium-based catalystAcyclic precursorsThis compound (in situ), leading to 4,5-DihydrooxepineComplete regio- and stereocontrol of in situ generation. researchgate.net
Copper(II) acetylacetonateVinyl oxiranes2,5-DihydrofuranRing expansion, low catalyst loading, high yields, solvent-free option. nih.gov

Advanced Stereocontrol in Catalytic Rearrangements

A central challenge in the synthesis of complex molecules is the precise control of stereochemistry. Catalytic rearrangements of this compound and its precursors offer a valuable platform for addressing this challenge, enabling the selective formation of specific stereoisomers.

The iridium-catalyzed in situ formation and subsequent rearrangement of this compound is a prime example of achieving high regio- and stereoselectivity. The catalyst governs the isomerization process to selectively form the cis-divinyloxirane, which is crucial because the stereochemistry of the epoxide dictates the stereochemical outcome of the pericyclic rearrangement. researchgate.net This control translates directly to the stereocenters created in the 4,5-dihydrooxepine product.

The diastereocontrol exerted by the iridium-catalyzed system is a direct consequence of the stereospecificity of the Cope rearrangement. The geometry of the starting this compound, generated with high fidelity by the catalyst, is transferred to the product. This process allows for excellent control over the relative stereochemistry of the substituents on the newly formed seven-membered dihydrooxepine ring. researchgate.net

This level of diastereocontrol is synthetically valuable, as it allows for the creation of multiple contiguous stereocenters in a single, predictable manner. The resulting 4,5-dihydrooxepines are versatile intermediates, which can be further transformed, for instance by hydrolysis, into acyclic 1,6-dicarbonyl compounds while retaining the stereochemical information established during the catalytic rearrangement. researchgate.net

Catalytic SystemTransformationStereochemical ControlResulting Product Stereochemistry
Iridium-basedIn situ generation and Cope rearrangementComplete regio- and stereocontrol over intermediate formation. researchgate.netExcellent control over the stereochemistry of the resulting oxepines. researchgate.net
Iridium-basedCope RearrangementHigh diastereocontrol based on the cis-geometry of the vinyl groups.Predictable relative stereochemistry in the 4,5-dihydrooxepine product. researchgate.net

Advanced Studies on Epoxide Ring Opening and Reactivity

Selective Cleavage of C-C vs. C-O Bonds in Epoxides

The characteristic reactivity of epoxides stems from the high ring strain of the three-membered ring, which facilitates ring-opening reactions. The dominant and most synthetically exploited pathway is the cleavage of a carbon-oxygen (C-O) bond, as oxygen is a poor leaving group unless the ring strain is relieved. libretexts.org This C-O bond scission is the basis for the vast majority of epoxide reactions with nucleophiles, acids, and bases.

However, the cleavage of the carbon-carbon (C-C) bond within the oxirane ring represents a less common, yet synthetically valuable, alternative. researchgate.net Achieving selectivity between C-O and C-C bond cleavage is a significant challenge but offers a powerful strategy for divergent synthesis from a single starting material. Research has shown that this selectivity can be controlled by the careful selection of catalysts, particularly Lewis acids. researchgate.net Different Lewis acids can coordinate to the epoxide in distinct ways, influencing the electronic distribution and bond strengths within the ring, thereby directing the reaction toward either C-O or C-C scission. While C-O cleavage remains the default pathway for most reactions involving divinyloxiranes, the potential for catalyst-controlled C-C bond cleavage opens new avenues for creating unique molecular scaffolds. researchgate.net

Table 1: General Pathways of Epoxide Bond Cleavage

Bond Cleavage Type Typical Conditions Controlling Factor Outcome
C-O Cleavage Nucleophilic (basic/acidic), Electrophilic Inherent ring strain, Nature of nucleophile/catalyst Ring-opening to form alcohols, ethers, etc.

| C-C Cleavage | Specialized Lewis acid catalysis, Photochemical/Electrochemical methods | Specific catalyst coordination | Formation of carbonyl compounds or other rearranged products |

Regiocontrolled Nucleophilic Ring Opening Reactions

The regioselectivity of nucleophilic ring-opening in unsymmetrical epoxides is a cornerstone of their synthetic utility. The outcome of the reaction—which of the two epoxide carbons is attacked by the nucleophile—is dictated by the reaction mechanism, which in turn depends on the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile (strong vs. weak). libretexts.orgchemistrysteps.com

Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, Grignard reagents, organolithiums), the reaction proceeds via an S_N2 mechanism . chemistrysteps.comyoutube.com The nucleophile attacks the less sterically hindered carbon atom, leading to a product with a predictable regiochemistry. This is because steric accessibility is the dominant factor in the absence of significant electronic bias. chemistrysteps.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. byjus.comlibretexts.org The reaction then proceeds through a mechanism with significant S_N1 character . libretexts.org Positive charge begins to build on the carbon atom that can best stabilize it. Therefore, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgbyjus.com For an epoxide like cis-2,3-Divinyloxirane, the vinyl groups can help stabilize a partial positive charge through resonance, making the epoxide carbons the likely sites of attack under acidic conditions.

Table 2: Regioselectivity in Nucleophilic Epoxide Ring-Opening

Condition Nucleophile Type Mechanism Site of Attack (Unsymmetrical Epoxide)
Basic / Neutral Strong (e.g., RO⁻, CN⁻, R-MgBr) S_N2 Less substituted carbon

| Acidic | Weak (e.g., H₂O, ROH) | S_N1-like | More substituted carbon |

Organometallic reagents are instrumental in achieving high levels of stereoselectivity in epoxide ring-opening reactions. Transition metal catalysts, in particular, can activate epoxides and orchestrate the nucleophilic attack to produce a single, desired stereoisomer.

Rhodium catalysts, such as [Rh(CO)₂Cl]₂, have proven effective for promoting endo-selective cyclizations and cascades of epoxides that contain a tethered nucleophile, like an alcohol. mit.edunih.gov This catalysis enables stereospecific inversion of configuration at the carbon-oxygen bond being formed. mit.edu Such methods are powerful for constructing complex polyether structures, including those found in marine natural products. mit.edunih.gov

Reductive ring-opening using alkali metals like lithium in the presence of an electron carrier can also proceed with distinct stereochemical outcomes. For instance, the reaction of cis-2,3-diphenyloxirane with lithium and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) generates a specific organolithium intermediate. researchgate.net This intermediate's configuration can invert before reacting with an electrophile, ultimately leading to the same 1,3-diol product regardless of whether the starting epoxide was cis or trans. researchgate.net This demonstrates that the organometallic intermediate can dictate the final stereochemistry of the product.

Table 3: Examples of Stereoselective Ring-Opening with Organometallic Reagents

Reagent/Catalyst Epoxide Type Key Feature Stereochemical Outcome
[Rh(CO)₂Cl]₂ Epoxy-alcohols Intramolecular cyclization Inversion of configuration at the site of attack mit.edu

| Lithium / DTBB | Disubstituted epoxides | Reductive opening via organolithium intermediate | Inversion of carbanionic center can lead to a common product from different isomers researchgate.net |

Mechanochemical Approaches to Epoxide Ring Opening (General Context)

Mechanochemistry explores how mechanical force can be used to induce chemical transformations. For epoxides, this provides a novel method for ring-opening that does not rely on traditional thermal or chemical activation. When epoxide units, known as mechanophores, are incorporated into a polymer backbone, the application of force—for example, through sonication in solution—can stretch the polymer chains and pull on the epoxide. researchgate.netacs.org

This mechanical tension can induce the heterolytic ring-opening of the epoxide to form a carbonyl ylide intermediate. acs.org Research has shown that the structure of the epoxide is critical for its mechanical reactivity. Specifically, placing alkenes adjacent to a cis-epoxide mechanophore, as in the case of a divinyloxirane structure, facilitates the ring-opening process. acs.orgacs.org The adjacent alkene groups are thought to lower the activation energy for the reaction and increase the change in length from the ground state to the transition state, making the epoxide more sensitive to mechanical force. acs.orgduke.edu In contrast, epoxides with adjacent saturated alkyl chains are not reactive under the same conditions. acs.orgacs.org Once the mechanical force is removed, the reactive carbonyl ylide can undergo further reactions, such as cyclizing to the more stable trans-epoxide isomer in accordance with Woodward-Hoffmann rules. acs.orgduke.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.